

Application Note and Protocol for Measuring ATP Synthesis Inhibition by Aurovertin

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its synthesis is a fundamental process for cellular viability. The F1Fo-ATP synthase, a mitochondrial enzyme complex, is the primary producer of ATP through oxidative phosphorylation. The dysregulation of ATP synthase has been implicated in various diseases, including cancer, making it a significant target for drug development.[1] **Aurovertins** are a class of fungal polyketides that act as potent inhibitors of F1Fo-ATP synthase.[1][2] They function as mixed, noncompetitive inhibitors, binding to the β-subunits within the F1 domain of the enzyme.[2][3] This binding event sterically hinders the conformational changes required for ATP synthesis.[4] **Aurovertin** B, a well-studied member of this class, has demonstrated strong inhibitory effects on the proliferation of several breast cancer cell lines by inducing apoptosis and cell cycle arrest.[5]

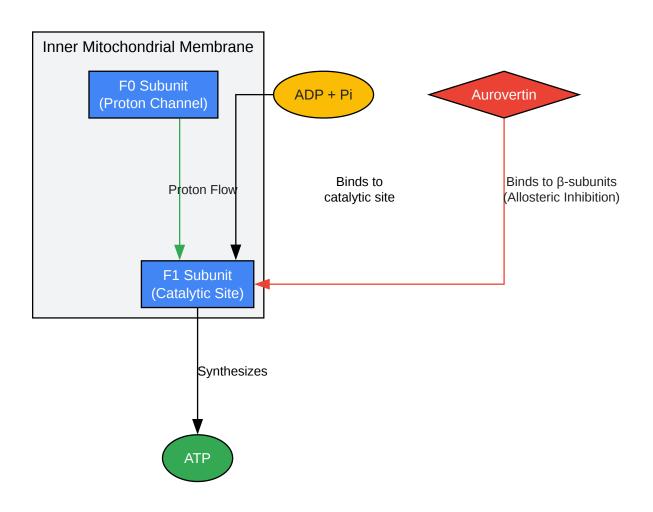
This document provides a detailed protocol for measuring the inhibition of ATP synthesis by **aurovertin** using a highly sensitive luciferin-luciferase bioluminescence assay with isolated mitochondria.

Mechanism of Action of Aurovertin

Aurovertin inhibits the F1Fo-ATP synthase by binding to the F1 catalytic domain. Specifically, two molecules of **aurovertin** bind to the β TP and β E subunits in a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain.[1][4][6] This binding is uncompetitive



with respect to the substrate (ADP) and sterically prevents the conformational changes necessary for the progression of the rotary catalytic cycle of the enzyme, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[1][4] **Aurovertin** exhibits a higher affinity for the F1 binding site during ATP synthesis compared to hydrolysis.[2]



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Figure 1: Mechanism of Aurovertin Inhibition.

Quantitative Data Summary

The inhibitory potency of **aurovertin** has been quantified in various studies. The following table summarizes key inhibitory concentrations and kinetic parameters.



Compound	Parameter	Value	System/Cell Line	Reference
Aurovertin B	IC50	0.89 μΜ	T-47D (Breast Cancer)	[2]
Aurovertin B	IC50	5.52 μΜ	MDA-MB-231 (Breast Cancer)	[2]
Aurovertin B	IC50	0.09 μΜ	MCF-7 (Breast Cancer)	[2]
Aurovertin B	IC50	14.7 μΜ	HL-60 (Leukemia)	[2]
Aurovertin B	IC50	10.8 μΜ	SMMC-7721 (Hepatoma)	[2]
Aurovertin B	IC50	14.7 μΜ	A-549 (Lung Cancer)	[2]
Aurovertin B	IC50	18.8 μΜ	MCF-7 (Breast Cancer)	[2]
Aurovertin B	IC50	22.4 μΜ	SW480 (Colon Cancer)	[2]
Aurovertin	Ki (ATP synthesis)	25 nM	Bovine Heart Mitochondria	[2]
Aurovertin	Ki (ATP hydrolysis)	120 nM	Bovine Heart Mitochondria	[2]
Aurovertin	Kd	1 μΜ	E. coli F1	[7]

Experimental Protocol: Measuring ATP Synthesis Inhibition using a Luciferin-Luciferase Assay

This protocol outlines the measurement of ATP synthesis in isolated mitochondria and its inhibition by **aurovertin** using a luciferin-luciferase-based assay. The principle of this assay is



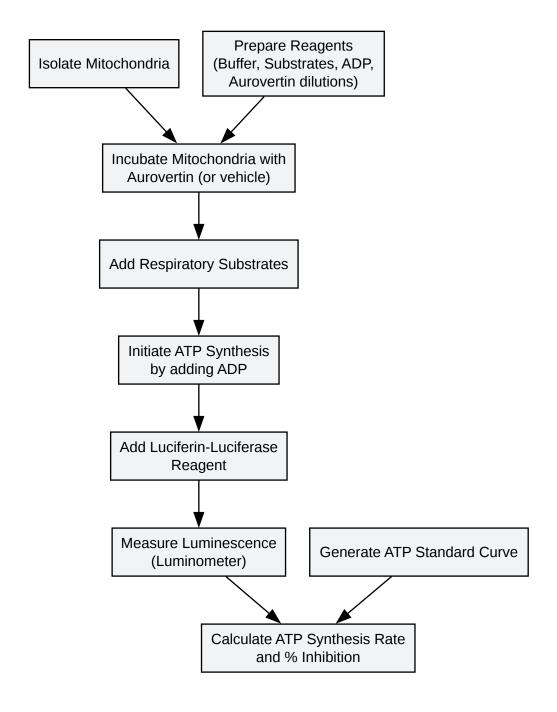
that luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that is proportional to the ATP concentration.[8]

Materials and Reagents

- Isolated mitochondria (e.g., from rat liver or heart)
- Aurovertin stock solution (in DMSO)
- · ATP standard solution
- ADP solution
- Respiratory substrates (e.g., pyruvate, malate)
- Mitochondrial respiration buffer (e.g., containing KCl, KH2PO4, HEPES, MgCl2, EGTA, and fatty acid-free BSA)
- · Luciferin-luciferase ATP assay kit
- Luminometer
- Microplate (96-well, white, opaque)

Experimental Workflow





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Figure 2: Experimental Workflow for ATP Synthesis Inhibition Assay.

Detailed Procedure

- Preparation of Reagents:
 - Prepare a series of dilutions of aurovertin in the respiration buffer. Include a vehicle control (DMSO).



- Prepare an ATP standard curve by making serial dilutions of the ATP standard solution in the respiration buffer.
- Prepare the luciferin-luciferase working solution according to the manufacturer's instructions. Protect from light.

Mitochondrial Incubation:

- Add isolated mitochondria to each well of a 96-well plate.
- Add the different concentrations of **aurovertin** (or vehicle) to the respective wells.
- Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow for the inhibitor to interact with the mitochondria.

Initiation of ATP Synthesis:

- Add the respiratory substrates (e.g., pyruvate and malate) to each well.
- To initiate ATP synthesis, add a known concentration of ADP to each well. The final concentration of ADP should be physiological (e.g., 2.5 mM).[8]

ATP Measurement:

- Immediately after adding ADP, add the luciferin-luciferase working solution to each well.
- Place the microplate in a luminometer and measure the light emission. The signal is proportional to the rate of ATP synthesis.[8]

Data Analysis:

- Using the ATP standard curve, convert the luminescence readings to ATP concentrations.
- Calculate the rate of ATP synthesis for each aurovertin concentration and the vehicle control.
- Determine the percentage inhibition of ATP synthesis for each aurovertin concentration relative to the vehicle control.



 Plot the percentage inhibition against the logarithm of the aurovertin concentration to determine the IC50 value.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for assessing the inhibitory effect of **aurovertin** on mitochondrial ATP synthesis. The luciferin-luciferase assay is a robust and sensitive method for this purpose. The provided quantitative data and mechanistic diagrams offer a solid foundation for researchers investigating F1Fo-ATP synthase inhibitors.

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